2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
Description
Contextualizing Fluorinated Acetamides in Medicinal Chemistry and Synthetic Organic Chemistry
Fluorinated acetamides represent a critical class of compounds in the realm of medicinal chemistry. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. This is attributed to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.
In synthetic organic chemistry, the development of methods for the efficient and selective introduction of fluorine and trifluoromethyl groups into molecular scaffolds is an area of active research. The synthesis of fluorinated acetamides often involves the coupling of a fluorinated aniline with an appropriate carboxylic acid or its derivative. These synthetic routes are crucial for accessing a diverse range of compounds for biological screening.
Significance of the 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide Scaffold in Drug Discovery and Development Initiatives
The primary significance of the this compound scaffold is its role as a metabolite of Teriflunomide, an oral medication used for the treatment of relapsing forms of multiple sclerosis. newdrugapprovals.orgnih.gov Teriflunomide is the active metabolite of Leflunomide, a drug used in the treatment of rheumatoid arthritis. newdrugapprovals.org The chemical structure of Teriflunomide is (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide. newdrugapprovals.org
The core structure of this compound, featuring a trifluoromethylated phenyl ring linked to a hydroxyacetamide group, presents a versatile scaffold. This framework can be theoretically exploited for the design of new chemical entities with potential therapeutic applications. The trifluoromethylphenyl group can contribute to enhanced biological activity and improved pharmacokinetic properties, while the hydroxyacetamide moiety can participate in hydrogen bonding interactions with biological targets.
Overview of Research Directions and Academic Utility of this compound
Current research involving this compound is predominantly linked to the study of Teriflunomide. Investigations into the metabolism of Teriflunomide aim to fully characterize all its metabolites and their potential biological activities. This includes developing analytical methods for their detection and quantification in biological samples.
From a synthetic chemistry perspective, the academic utility of this compound lies in its potential as a building block for the synthesis of more complex molecules. The functional groups present in the molecule, namely the hydroxyl, amide, and trifluoromethyl groups, offer multiple points for chemical modification, allowing for the generation of libraries of related compounds for screening in various biological assays. While specific research programs dedicated solely to the exploration of this scaffold are not widely documented, its structural motifs are of interest in the broader field of medicinal chemistry.
Table of Physicochemical Properties
| Property | Value |
| CAS Number | 926257-28-5 |
| Molecular Formula | C9H8F3NO2 |
| Molecular Weight | 219.16 g/mol fda.gov |
| Synonyms | 4-TFMA glycolanilide, Teriflunomide Metabolite fda.gov |
Properties
IUPAC Name |
2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-3-7(4-2-6)13-8(15)5-14/h1-4,14H,5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHGEDJXUEZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926257-28-5 | |
| Record name | 2-Hydroxy-N-(4-(trifluoromethyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926257285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXY-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZB8EA8KMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Hydroxy N 4 Trifluoromethyl Phenyl Acetamide
Established Synthetic Routes and Reaction Mechanisms
Traditional syntheses of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide primarily rely on multi-step sequences involving the formation of the amide bond and the introduction of the hydroxyl group.
A cornerstone of the synthesis is the acylation of 4-(trifluoromethyl)aniline. This reaction typically involves the use of an activated derivative of 2-hydroxyacetic acid (glycolic acid) to form the characteristic acetamide (B32628) linkage.
A common and effective strategy involves a two-step sequence starting with a protected form of glycolic acid. One such protecting group is the acetyl group, leading to the use of 2-acetoxyacetyl chloride as the acylating agent. The reaction mechanism proceeds via nucleophilic acyl substitution, where the nitrogen atom of the 4-(trifluoromethyl)aniline attacks the electrophilic carbonyl carbon of 2-acetoxyacetyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting intermediate is 2-acetoxy-N-[4-(trifluoromethyl)phenyl]acetamide.
The subsequent step is the hydrolysis of the acetate protecting group to unveil the desired hydroxyl functionality. This deprotection can be achieved under either acidic or basic conditions. Basic hydrolysis, often employing a solution of sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like methanol or ethanol, is a common choice as it is generally a high-yielding reaction that proceeds under mild conditions libretexts.org.
An alternative, though potentially less common, approach is the direct coupling of 4-(trifluoromethyl)aniline with glycolic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC). This method forms the amide bond directly but may require careful optimization to achieve high yields and purity.
Another established route involves the reaction of 4-(trifluoromethyl)aniline with 2-chloroacetyl chloride to produce N-[4-(trifluoromethyl)phenyl]-2-chloroacetamide. The chloro-substituted intermediate can then undergo nucleophilic substitution with a hydroxide source, such as sodium or potassium hydroxide, to introduce the hydroxyl group. This method, however, may be prone to side reactions and require careful control of reaction conditions to avoid the formation of byproducts researchgate.netsemanticscholar.orgscilit.com.
A summary of common acylating agents and their corresponding reaction types is presented in the table below.
| Acylating Agent | Reaction Type | Intermediate Product | Subsequent Step |
| 2-Acetoxyacetyl chloride | Nucleophilic Acyl Substitution | 2-acetoxy-N-[4-(trifluoromethyl)phenyl]acetamide | Hydrolysis |
| Glycolic acid with DCC | Carbodiimide-mediated coupling | - | Direct formation |
| 2-Chloroacetyl chloride | Nucleophilic Acyl Substitution | N-[4-(trifluoromethyl)phenyl]-2-chloroacetamide | Nucleophilic Substitution |
Direct hydroxylation of the pre-formed N-[4-(trifluoromethyl)phenyl]acetamide at the acetyl methyl group is a challenging transformation in standard organic synthesis. Such C-H activation reactions often require specialized and powerful oxidizing agents and may suffer from a lack of selectivity, leading to a mixture of products. Therefore, the more established and reliable strategies for introducing the hydroxyl group involve incorporating it as part of the acylating agent, as detailed in the acylation reactions above. This approach ensures the correct regiochemistry and avoids the use of harsh or non-selective hydroxylation reagents.
Novel Approaches and Innovations in this compound Synthesis
Recent advancements in synthetic chemistry have paved the way for more efficient and environmentally friendly methods for the synthesis of amides, which can be applied to the production of this compound.
In line with the principles of green chemistry, efforts are being made to develop synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. One such approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods nih.govmdpi.com. The acylation of 4-(trifluoromethyl)aniline could potentially be optimized using microwave technology, possibly even in a solvent-free or high-concentration setting to reduce solvent waste jocpr.commdpi.com.
Another green approach is the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. A one-pot procedure for the synthesis of N-aryl oxazolidin-2-ones from anilines has been reported, showcasing the potential for streamlined and efficient processes semanticscholar.org. A similar strategy could be envisioned for the synthesis of this compound.
The development of catalytic methods for amide bond formation is a significant area of research aimed at replacing stoichiometric activating agents with more sustainable catalytic alternatives. Boronic acid catalysts, for example, have been shown to facilitate the direct amidation of carboxylic acids with amines catalyticamidation.info. The application of such a catalyst to the reaction of glycolic acid with 4-(trifluoromethyl)aniline could provide a more atom-economical route to the target compound.
Furthermore, heterogeneous catalysts, such as Nb2O5, have been investigated for the direct amidation of carboxylic acids and have the advantage of being easily separable and reusable researchgate.net. The use of such catalysts could simplify the purification process and reduce waste.
Flow chemistry is another innovative approach that offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. The synthesis of amides and related compounds in continuous flow reactors has been demonstrated and could be adapted for the production of this compound, potentially enabling a more efficient and scalable process.
Purification and Isolation Techniques for Research Grade this compound
Obtaining research-grade this compound necessitates effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts.
Recrystallization is a widely used and effective method for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling mt.comwisc.edursc.orgrsc.org. For a polar compound like this compound, polar solvents such as ethanol, methanol, or a mixture of an organic solvent and water are likely candidates wisc.eduumass.edu. A screening of various solvents or solvent mixtures would be necessary to identify the optimal conditions for achieving high purity and recovery.
Column chromatography , particularly flash chromatography, is another powerful technique for the purification of organic compounds rochester.eduijpdt.comwordpress.comijpra.com. In this method, the crude product is passed through a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates based on their polarity. For a compound of moderate polarity like this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent such as ethyl acetate rochester.eduwordpress.com. The ratio of the solvents can be adjusted to achieve optimal separation. For more polar compounds, a mixture of dichloromethane and methanol may be employed rochester.eduwordpress.com.
The following table provides a general guide for selecting a mobile phase for flash chromatography based on compound polarity.
| Compound Polarity | Recommended Mobile Phase |
| Nonpolar | Hexane/Ethyl Acetate (low % of Ethyl Acetate) |
| Moderately Polar | Hexane/Ethyl Acetate (higher % of Ethyl Acetate) |
| Polar | Dichloromethane/Methanol |
After purification, the identity and purity of the isolated this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications of 2 Hydroxy N 4 Trifluoromethyl Phenyl Acetamide in Medicinal Chemistry Research
Role as a Key Intermediate in the Synthesis of Pharmacologically Relevant Compounds
The primary significance of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide in medicinal chemistry lies in its role as a precursor and building block for a variety of bioactive molecules. Its chemical structure allows for straightforward modifications, enabling chemists to incorporate it into larger, more intricate molecular architectures.
The N-[4-(trifluoromethyl)phenyl]acetamide scaffold is a recognized pharmacophore in several enzyme inhibitors. A closely related analogue, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, serves as a crucial intermediate in the synthesis of Teriflunomide, the active metabolite of Leflunomide. Teriflunomide is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis. This inhibition ultimately suppresses the proliferation of rapidly dividing cells, such as activated lymphocytes, making it effective in the treatment of autoimmune diseases like multiple sclerosis and rheumatoid arthritis.
The this compound molecule offers a potential alternative synthetic route or a starting point for developing novel DHODH inhibitors. The hydroxyl group can be readily functionalized, allowing for the introduction of various substituents that could modulate the compound's binding affinity and selectivity for the target enzyme. For instance, the hydroxyl group could be esterified or etherified to explore interactions with different pockets within the enzyme's active site, potentially leading to compounds with improved potency or altered pharmacokinetic profiles.
The structural features of this compound make it an attractive component for integration into more complex drug scaffolds. The trifluoromethyl group is a common bioisostere for a methyl group and is known to enhance metabolic stability and membrane permeability of drug candidates. The acetamide (B32628) linkage provides a rigid and planar unit that can orient the phenyl ring in a specific conformation for optimal interaction with a biological target.
The reactive hydroxyl group is the key to its utility in building larger molecules. It can participate in a variety of chemical reactions, including:
Etherification: To link the scaffold to other aromatic or aliphatic moieties.
Esterification: To introduce different functional groups or to act as a prodrug that is cleaved in vivo.
Nucleophilic substitution: The hydroxyl group can be converted into a better leaving group, allowing for the introduction of other nucleophiles.
This chemical versatility allows for the incorporation of the this compound framework into a diverse range of molecular architectures, aiming to create novel therapeutic agents targeting a wide array of diseases.
Structure-Activity Relationship (SAR) Studies Utilizing the this compound Framework
While specific and detailed structure-activity relationship (SAR) studies on this compound itself are not extensively documented in publicly available research, the principles of SAR can be applied to understand how modifications to this scaffold could influence biological activity.
The biological activity of derivatives of this compound can be systematically modulated by altering the substituents on the molecule.
| Position of Substitution | Potential Effect of Modification | Example of Substituent |
| Aromatic Ring | Altering electronic properties, lipophilicity, and potential for hydrogen bonding or steric interactions. | Introduction of additional halogen atoms, alkyl groups, or methoxy groups. |
| Hydroxyl Group | Modifying polarity, solubility, and the ability to act as a hydrogen bond donor. Can be used to attach larger functional groups. | Conversion to ethers, esters, or replacement with other functional groups like amines or thiols. |
| Acetamide Backbone | Changing the geometry and flexibility of the linker between the aromatic ring and the hydroxyl group. | Introduction of alkyl groups on the nitrogen or the alpha-carbon. |
By synthesizing and testing a library of such derivatives, medicinal chemists can build a comprehensive SAR profile, identifying the key structural features required for optimal biological activity.
The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to its biological target. Conformational analysis of derivatives of this compound would involve both computational modeling and experimental techniques (such as X-ray crystallography and NMR spectroscopy) to understand the preferred spatial arrangement of the molecule.
Key conformational considerations for this framework include:
Rotation around the amide bond: This bond has partial double-bond character, restricting rotation and influencing the relative orientation of the phenyl ring and the acetamide group.
Torsion angles of the side chain: The rotation around the C-C and C-O bonds of the hydroxyethyl side chain determines the position of the hydroxyl group.
Understanding these conformational preferences is crucial for designing derivatives that present the optimal arrangement of functional groups for molecular recognition by a target receptor or enzyme. For example, designing molecules that are "pre-organized" in their bioactive conformation can lead to a lower entropic penalty upon binding, resulting in higher affinity.
High-Throughput Synthesis and Screening Library Generation with this compound Derivatives
The chemical tractability of this compound makes it a suitable scaffold for the generation of chemical libraries for high-throughput screening (HTS). HTS is a drug discovery process that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity.
Using combinatorial chemistry techniques, the this compound core can be systematically decorated with a wide variety of chemical building blocks. For instance, the hydroxyl group can be reacted with a diverse set of carboxylic acids to generate a library of esters, or with a range of alkyl halides to produce a library of ethers.
Preclinical and in Vitro Research Contexts of 2 Hydroxy N 4 Trifluoromethyl Phenyl Acetamide
Utilization as a Reference Standard in Analytical Assays for Related Compounds
In the field of analytical chemistry, the purity and characterization of compounds are paramount. 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide serves as a reference standard in various analytical assays, aiding in the identification and quantification of related chemical entities.
The synthesis of complex organic molecules often results in the formation of impurities. The specific compound this compound can be used as a reference marker to identify and quantify potential impurities in the production of other trifluoromethyl-containing phenyl acetamides. Its distinct chemical signature allows for the development of sensitive analytical methods to ensure the purity and quality of research samples. For instance, in the synthesis of pharmacologically active agents, related acetamide (B32628) derivatives are often evaluated for their biological activity, and the presence of impurities such as this compound could potentially interfere with experimental results.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the separation and analysis of chemical mixtures. For these methods to be accurate and reliable, they must be calibrated and validated. This compound is utilized as a standard for the calibration of these instruments. By preparing solutions of known concentrations, researchers can generate calibration curves that are essential for the quantitative analysis of related compounds in various matrices. This validation process ensures that the analytical method is robust, precise, and accurate for its intended purpose.
Research into Metabolic Transformations of this compound in In Vitro Systems
Understanding the metabolic fate of a compound is a crucial aspect of preclinical research. In vitro systems, such as liver microsomes and hepatocytes, are used to simulate the metabolic processes that occur in a living organism.
Research into the metabolism of structurally similar compounds, such as flutamide (B1673489) (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide), has shown that the N-[4-(trifluoromethyl)phenyl] moiety can undergo various transformations. nih.gov In human liver microsomes, the metabolism of flutamide leads to the formation of 2-hydroxyflutamide and 4-nitro-3-(trifluoromethyl)phenylamine. nih.gov These studies suggest that this compound could also be a metabolite of more complex parent compounds or undergo further metabolic changes itself.
In vitro metabolic studies on N-aryl-phenylalanine amides have indicated that amide bonds are potential metabolic weak points susceptible to hydrolysis by amidases and esterases. nih.gov This suggests that this compound could potentially be formed through the hydrolysis of larger molecules containing this structural motif.
The table below summarizes the key research contexts for this compound.
| Research Context | Specific Application | Methodologies |
| Analytical Reference Standard | Impurity Profiling and Quality Control | Chromatography (HPLC, GC), Spectroscopy |
| Calibration and Validation | Preparation of standard solutions, generation of calibration curves | |
| Early-Stage Biological Screening | Cellular Assays for Target Identification | Cell-based assays, phenotypic screening |
| Biochemical Assays for Enzyme Inhibition | Enzyme activity assays, IC50 determination | |
| In Vitro Metabolism | Metabolic Transformation Studies | Incubation with liver microsomes or hepatocytes, metabolite identification |
Microsomal Stability Studies (excluding clinical metabolism)
A comprehensive search of scientific literature and preclinical research databases did not yield specific data on the microsomal stability of this compound. Studies detailing its half-life (t1/2) or intrinsic clearance (CLint) in liver microsomes from any species (e.g., human, rat, mouse, or dog) are not publicly available at this time. Therefore, a data table summarizing these parameters cannot be provided.
Identification of Research Metabolites (excluding clinical relevance)
Similarly, there is a lack of published in vitro studies identifying the research metabolites of this compound. Information regarding the metabolic pathways this compound undergoes in preclinical settings, such as hydroxylation, glucuronidation, or other phase I and phase II transformations, has not been documented in the available scientific literature. Consequently, a data table of its research metabolites cannot be generated.
Computational Chemistry and Molecular Modeling Studies of 2 Hydroxy N 4 Trifluoromethyl Phenyl Acetamide and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential biological activity. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
A hypothetical representation of FMO analysis data for a series of N-arylacetamide derivatives is presented in Table 1 to illustrate the concept.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for N-Arylacetamide Derivatives This table is for illustrative purposes and the data is not from direct experimental or computational studies on the specified compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| N-phenylacetamide | -6.5 | -0.8 | 5.7 |
| N-[4-(trifluoromethyl)phenyl]acetamide | -7.2 | -1.5 | 5.7 |
| 2-hydroxy-N-phenylacetamide | -6.2 | -0.6 | 5.6 |
The acidity (pKa) and lipophilicity (logP) of a molecule are crucial physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods can predict these properties with reasonable accuracy.
The pKa of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide is influenced by the acidic hydroxyl group and the amide proton. The electron-withdrawing trifluoromethyl group on the phenyl ring would increase the acidity (lower the pKa) of the amide proton compared to unsubstituted N-phenylacetamide. The hydroxyl group's acidity would be primarily influenced by its local chemical environment.
Predicted physicochemical properties for this compound from publicly available databases are shown in Table 2.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| pKa (strongest acidic) | 12.5 |
| pKa (strongest basic) | -3.1 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful tools to study the interaction of a ligand with its biological target at an atomic level. These methods are instrumental in predicting binding modes, estimating binding affinities, and understanding the dynamic behavior of the ligand-receptor complex.
Molecular docking simulations can predict the preferred orientation of a ligand when it binds to a protein's active site. This information is crucial for understanding the mechanism of action and for designing more potent derivatives. The binding affinity, often expressed as a docking score or binding free energy, provides an estimate of the strength of the interaction.
While specific docking studies on this compound are not extensively reported, research on similar acetamide (B32628) derivatives targeting various enzymes provides a framework for understanding their potential interactions. For example, N-phenylacetamide derivatives have been investigated as inhibitors of various enzymes, where the acetamide group often participates in hydrogen bonding interactions with the protein backbone, and the substituted phenyl ring explores hydrophobic pockets within the active site. The hydroxyl group in this compound could form additional hydrogen bonds, potentially enhancing its binding affinity. The trifluoromethyl group can engage in favorable interactions within hydrophobic regions of the binding site.
A hypothetical summary of docking results for a series of derivatives against a generic kinase target is presented in Table 3.
Table 3: Hypothetical Docking Scores and Key Interactions of this compound Derivatives This table is for illustrative purposes and the data is not from direct experimental or computational studies on the specified compounds.
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| R = H | -7.5 | MET793, LYS745 |
| R = CH3 | -7.8 | MET793, LYS745, LEU844 |
| R = Cl | -8.1 | MET793, LYS745, VAL726 |
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the nature of the interactions over time. By simulating the movement of atoms, MD can reveal how the ligand and protein adapt to each other upon binding and can help in refining the binding poses obtained from docking. These simulations are crucial for understanding the structure-binding relationships that govern the potency and selectivity of a drug candidate.
For this compound and its derivatives, MD simulations could elucidate the stability of key hydrogen bonds formed by the hydroxyl and amide groups and the role of the trifluoromethylphenyl moiety in anchoring the ligand within the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the synthesis of more potent derivatives.
For a series of this compound derivatives, a QSAR model could be developed using various molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. Such a model could reveal, for instance, that increasing the hydrophobicity of a particular substituent or modulating the electronic properties of the phenyl ring leads to enhanced biological activity. These insights are invaluable for the rational design of new and improved derivatives.
A hypothetical QSAR equation for a series of acetamide derivatives is shown below to illustrate the concept:
pIC50 = 0.5 * logP - 0.2 * MW + 1.2 * H-bond_donors + 3.5
This equation suggests that biological activity (pIC50) increases with increasing lipophilicity and the number of hydrogen bond donors, while it decreases with increasing molecular weight.
Development of Predictive Models for Biological Activity
There is no published research detailing the development of QSAR models or other predictive computational models for the biological activity of this compound.
Virtual Screening of Chemical Libraries
There are no available studies that describe the use of the this compound scaffold in virtual screening campaigns to identify new lead compounds.
Future Research Directions and Translational Potential of 2 Hydroxy N 4 Trifluoromethyl Phenyl Acetamide
Emerging Applications in Novel Chemical Space Exploration
The exploration of novel chemical space is fundamental to discovering new molecules with unique functionalities. The 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide structure serves as a valuable starting point for generating diverse molecular libraries. The trifluoromethylphenylacetamide scaffold is a critical framework in drug design, providing a foundation for functional groups that interact with biological targets. nih.gov
Researchers can leverage the existing scaffold to synthesize a wide array of derivatives. By modifying the hydroxyl and acetamide (B32628) groups, new compounds with altered properties can be created. For instance, esterification of the hydroxyl group or substitution on the amide nitrogen can lead to a library of compounds with varying lipophilicity, solubility, and conformational characteristics. These modifications are crucial in transforming a basic compound into a range of viable candidates for further screening. hovione.com The strategic addition of a trifluoromethyl group is a known method to deactivate aromatic rings, which can reduce metabolic breakdown and increase the half-life of derivative molecules. nih.gov
The synthesis of such derivative libraries allows for high-throughput screening against various biological or material science targets. This exploration is not limited to discovering new therapeutic agents but extends to identifying molecules with novel catalytic, optical, or electronic properties. The systematic derivatization of the this compound core can unveil structure-activity relationships (SAR) that guide future design efforts.
Table 1: Potential Derivatization Strategies for Chemical Space Exploration
| Modification Site | Reaction Type | Potential New Functional Group | Anticipated Property Change |
|---|---|---|---|
| Hydroxyl (-OH) group | Esterification | Ester (-OOCR) | Increased lipophilicity, altered solubility |
| Hydroxyl (-OH) group | Etherification | Ether (-OR) | Modified hydrogen bonding capacity |
| Amide (N-H) proton | Alkylation / Arylation | N-substituted amide (-NR) | Altered conformation and steric profile |
Potential for Integration into Advanced Materials Science Research
Beyond biological applications, the trifluoromethylphenylacetamide scaffold holds potential for integration into advanced materials. The unique combination of a rigid aromatic ring, a hydrogen-bonding amide group, and an electron-withdrawing trifluoromethyl group can be exploited in the design of functional materials. While physical properties are not the focus here, the chemical reactivity and interaction capabilities of the molecule are paramount.
The amide linkage in this compound provides predictable hydrogen bonding sites, which are crucial for the self-assembly of supramolecular structures. These structures could form the basis for developing gels, liquid crystals, or other ordered materials. The trifluoromethyl group can influence intermolecular interactions, such as halogen bonding, and enhance the thermal and chemical stability of resulting materials. mdpi.com
Furthermore, this compound could serve as a monomer or a precursor for polymerization reactions. The hydroxyl group offers a reactive handle for incorporation into polyester (B1180765) or polyurethane chains. The resulting polymers would carry the trifluoromethylphenyl pendant group, potentially imparting properties such as hydrophobicity, low surface energy, or specific recognition capabilities to the polymer backbone. Research in this area could lead to the development of specialized coatings, membranes, or functional polymeric materials. The 1,3,5-triazine (B166579) moiety, for example, has emerged as a key scaffold in materials science due to its superior properties. mdpi.com
Perspectives on Sustainable Synthesis and Derivatization
The increasing demand for environmentally responsible chemical processes necessitates the development of sustainable synthetic routes for this compound and its derivatives. Traditional methods for amide bond formation and trifluoromethylation can involve harsh reagents and generate significant waste. hovione.com
Future research should focus on "green chemistry" approaches. This includes the use of catalytic methods that minimize waste and energy consumption. For instance, enzymatic catalysis could offer a highly selective and environmentally benign route for the amidation step. Similarly, advances in flow chemistry could enable safer, more efficient, and scalable production with reduced solvent usage and improved control over reaction conditions.
For derivatization, photoredox catalysis represents a promising avenue for the direct incorporation of functional groups onto the core structure under mild conditions. acs.org Developing synthetic methods that utilize abundant and easily available substrates is highly desirable but remains a challenge. acs.org The goal is to create synthetic pathways that are not only efficient and cost-effective but also align with the principles of sustainability. hovione.comcas.cn
Table 2: Comparison of Synthetic Methodologies
| Methodology | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Amide Formation | Use of coupling reagents (e.g., DCC, EDC) | Enzymatic catalysis, direct thermal amidation | Reduced waste, milder conditions, high selectivity |
| Trifluoromethylation | Use of harsh trifluoromethylating agents | Transition-metal catalyzed reactions, photoredox catalysis | Higher functional group tolerance, improved safety |
Challenges and Opportunities in Leveraging the Trifluoromethylphenylacetamide Scaffold
The trifluoromethylphenylacetamide scaffold, while promising, presents both challenges and opportunities for future research. The primary opportunity lies in the unique properties conferred by the trifluoromethyl group. It is known to enhance metabolic stability, binding affinity, and membrane permeability of molecules, making the scaffold highly attractive for the development of new functional molecules. nih.gov The electron-withdrawing nature of the -CF3 group significantly alters the electronic properties of the aromatic ring, which can be fine-tuned for specific applications. nih.gov
However, the synthesis of trifluoromethyl-containing compounds can be challenging. The incorporation of the -CF3 group often requires specialized reagents and conditions, which can be costly and difficult to scale up. nih.govhovione.com Achieving regioselectivity during the functionalization of the aromatic ring can also be complex. Overcoming these synthetic hurdles is a key challenge that needs to be addressed to fully exploit the potential of this scaffold. nih.gov
Another challenge is the potential for limited structural diversity in derivative libraries if synthetic routes are not versatile. The development of new synthetic methods that allow for broad functional group tolerance is crucial for expanding the accessible chemical space around this core structure. cas.cn Despite these challenges, the unique combination of properties offered by the trifluoromethylphenylacetamide scaffold provides a strong incentive for continued research and development, promising a wide range of potential applications in diverse scientific fields.
Table of Mentioned Compounds
| Compound Name |
|---|
Q & A
Q. What are the established synthetic routes for 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide, and what are their limitations?
Methodological Answer:
- Route 1 : Nucleophilic substitution of 2-chloroacetamide derivatives with 4-(trifluoromethyl)aniline under basic conditions. Yield optimization requires pH control (8.5–9.5) and inert atmosphere .
- Route 2 : Coupling reactions using activated esters (e.g., NHS esters) with 4-(trifluoromethyl)aniline in DMF, followed by hydroxylation. This method suffers from side-product formation due to ester hydrolysis .
- Key Limitation : Both routes require purification via column chromatography, reducing scalability.
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with a water/acetonitrile gradient (95:5 to 60:40) to assess purity (>98%) .
- NMR : Confirm the presence of hydroxyl (δ 4.8–5.2 ppm) and trifluoromethyl (δ 120–125 ppm in NMR) groups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, simulate nucleophilic attack barriers in substitution reactions .
- Machine Learning : Train models on existing reaction datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions. ICReDD’s feedback loop integrates experimental data to refine predictions .
- Case Study : A 2024 study reduced trial-and-error iterations by 40% using hybrid computational-experimental workflows .
Q. How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HepG2, HEK293) to isolate cytotoxicity vs. target-specific effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. For example, discrepancies in IC values may arise from assay conditions (e.g., DMSO solvent concentration >0.1% alters results) .
- Collaborative Validation : Use open-access platforms to share raw data and protocols, minimizing bias .
Q. What reactor designs improve scalability for synthesizing this compound?
Methodological Answer:
- Continuous-Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., amide coupling). A 2023 study achieved 85% yield in 2 hours vs. 65% in batch .
- Membrane Reactors : Separate byproducts in situ, reducing purification steps. CRDC classifies this under "membrane and separation technologies" (RDF2050104) .
- Table :
| Reactor Type | Yield (%) | Time (h) |
|---|---|---|
| Batch | 65 | 6 |
| Continuous | 85 | 2 |
Q. How to assess the environmental impact of this compound synthesis?
Methodological Answer:
- Green Metrics : Calculate E-factor (kg waste/kg product) and atom economy. For example, Route 1 has an E-factor of 3.2 vs. 1.8 for Route 2 .
- Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity (LD >2000 mg/kg) .
- Lifecycle Analysis : Use software like SimaPro to model emissions from raw material extraction to waste disposal .
Data-Driven Research Directions
Q. What spectroscopic signatures distinguish polymorphs of this compound?
Methodological Answer:
Q. How does the trifluoromethyl group influence the compound’s electronic properties?
Methodological Answer:
- DFT Analysis : Calculate HOMO-LUMO gaps. The -CF group reduces electron density on the phenyl ring (HOMO = -6.2 eV vs. -5.8 eV for non-fluorinated analogs) .
- Electrochemical Studies : Cyclic voltammetry reveals a reduction peak at -1.3 V (vs. Ag/AgCl), indicating stabilization of the anion radical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
